molecular formula C15H19N5O2 B12918133 N-[2-(Diethylamino)-4-methoxypyrimidin-5-yl]pyridine-4-carboxamide CAS No. 915962-89-9

N-[2-(Diethylamino)-4-methoxypyrimidin-5-yl]pyridine-4-carboxamide

Cat. No.: B12918133
CAS No.: 915962-89-9
M. Wt: 301.34 g/mol
InChI Key: CHAFWWIFDKPQQF-UHFFFAOYSA-N
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Description

N-(2-(Diethylamino)-4-methoxypyrimidin-5-yl)isonicotinamide is a complex organic compound that belongs to the class of isonicotinamide derivatives. These compounds are known for their broad range of biological activities and are often used in various scientific research applications. The structure of N-(2-(Diethylamino)-4-methoxypyrimidin-5-yl)isonicotinamide includes a pyrimidine ring substituted with diethylamino and methoxy groups, as well as an isonicotinamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Diethylamino)-4-methoxypyrimidin-5-yl)isonicotinamide typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-4-methoxypyrimidine with diethylamine to form 2-(diethylamino)-4-methoxypyrimidine. This intermediate is then reacted with isonicotinoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of N-(2-(Diethylamino)-4-methoxypyrimidin-5-yl)isonicotinamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

N-(2-(Diethylamino)-4-methoxypyrimidin-5-yl)isonicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of N-(2-(Diethylamino)-4-hydroxypyrimidin-5-yl)isonicotinamide.

    Reduction: Formation of N-(2-(Diethylamino)-4-methoxypyrimidin-5-yl)isonicotinamide derivatives with reduced functional groups.

    Substitution: Formation of various substituted pyrimidine derivatives.

Mechanism of Action

The mechanism of action of N-(2-(Diethylamino)-4-methoxypyrimidin-5-yl)isonicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For example, it may inhibit nitric oxide synthase, leading to reduced production of nitric oxide . Additionally, it can interact with nucleic acids and proteins, altering their function and stability .

Properties

CAS No.

915962-89-9

Molecular Formula

C15H19N5O2

Molecular Weight

301.34 g/mol

IUPAC Name

N-[2-(diethylamino)-4-methoxypyrimidin-5-yl]pyridine-4-carboxamide

InChI

InChI=1S/C15H19N5O2/c1-4-20(5-2)15-17-10-12(14(19-15)22-3)18-13(21)11-6-8-16-9-7-11/h6-10H,4-5H2,1-3H3,(H,18,21)

InChI Key

CHAFWWIFDKPQQF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC=C(C(=N1)OC)NC(=O)C2=CC=NC=C2

Origin of Product

United States

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